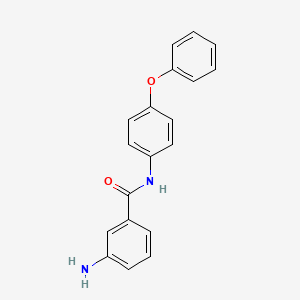

3-Amino-N-(4-phenoxyphenyl)benzamide

Beschreibung

Significance of Benzamide (B126) Core Structures in Medicinal Chemistry and Chemical Biology

The benzamide core is a prominent structural motif in the fields of medicinal chemistry and chemical biology. Benzamide derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.govwalshmedicalmedia.com This functional group is a key pharmacophore, a molecular feature responsible for a drug's biological activity. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling researchers to fine-tune the biological and physicochemical properties of molecules to develop novel therapeutic agents. walshmedicalmedia.com

The amide bond in benzamides is relatively stable and can participate in hydrogen bonding, a crucial interaction for the binding of drugs to their biological targets, such as enzymes and receptors. This has led to the development of numerous benzamide-containing drugs for various therapeutic applications.

Overview of N-(4-phenoxyphenyl)benzamide Derivatives in Contemporary Research

Within the broader class of benzamides, N-(4-phenoxyphenyl)benzamide derivatives have emerged as a scaffold of significant interest in contemporary research. The diphenyl ether moiety (a phenoxy group attached to a phenyl ring) is a structural feature present in a number of biologically active compounds.

Recent studies have explored various derivatives of this scaffold for different therapeutic applications:

Antiproliferative Activity: A series of novel 4-substituted-phenoxy-benzamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines. Some of these compounds have shown promise in inhibiting the Hedgehog (Hh) signaling pathway, which is implicated in several forms of cancer. researchgate.net

Antiviral Potential: Researchers have designed and synthesized 4-(2-nitrophenoxy)benzamide derivatives as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of several viruses. Some of these compounds displayed significant in vitro antiviral activities. rsc.org

Kappa Opioid Receptor Antagonism: Analogues of N-(4-phenoxyphenyl)benzamide have been investigated as selective kappa opioid receptor antagonists. These compounds are of interest for their potential in treating addiction and mood disorders. nih.gov

The research into these derivatives highlights the utility of the N-(4-phenoxyphenyl)benzamide core as a template for the design of new bioactive molecules.

Academic Research Trajectory and Objectives for 3-Amino-N-(4-phenoxyphenyl)benzamide

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the structural features of the molecule suggest potential research objectives based on studies of analogous compounds. The "3-amino" or "m-amino" substitution on the benzamide ring is a key feature that has been explored in other contexts.

Kinase Inhibition: A primary area of investigation for m-amino-N-phenylbenzamide derivatives has been in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov EGFR is a key target in cancer therapy, and inhibitors can block signaling pathways that lead to tumor growth and proliferation. The 3-amino group can serve as a crucial interaction point within the kinase's active site. Therefore, a likely research objective for this compound would be to investigate its potential as an EGFR or other kinase inhibitor for anticancer applications. nih.gov

Anticonvulsant Activity: Research has also been conducted on 3- and 4-amino-N-(alkylphenyl)benzamide compounds for their potential as anticonvulsant drugs. google.com This suggests that another research trajectory for this compound could be the exploration of its activity in models of epilepsy and other seizure-related disorders.

The combination of the N-(4-phenoxyphenyl) group, known for its presence in various bioactive compounds, with the 3-aminobenzamide scaffold, which has been associated with kinase inhibition and anticonvulsant effects, makes this compound a compound of interest for further investigation in these therapeutic areas.

Research Data on Related Compounds

To provide context for the potential of this compound, the following tables present data from studies on structurally related compounds.

Table 1: EGFR Kinase Inhibitory Activity of Selected m-Amino-N-phenylbenzamide Derivatives

| Compound | Modification | EGFR IC50 (nM) |

| 20a | 5-ethynylpyrimidine derivative | 45 |

Source: Data derived from a study on monocyclic EGFR tyrosine kinase inhibitors. nih.gov

Table 2: Antiviral Activity of Selected 4-(2-nitrophenoxy)benzamide Derivatives

| Compound | Virus | IC50 (µM) |

| 8c | Adenovirus | 10.22 |

| 8d | HSV-1 | 12.35 |

| 10b | Coxsackievirus | 15.81 |

| 8a | SARS-CoV-2 | Not specified as most potent |

Source: Data from a study on potential antiviral agents targeting deubiquitinase enzymes. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-N-(4-phenoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,20H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUIXJMPURHJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 3 Amino N 4 Phenoxyphenyl Benzamide and Its Analogues

Strategies for the Synthesis of 3-Amino-N-(4-phenoxyphenyl)benzamide

The construction of the this compound molecule is typically achieved through a multi-step process. The key steps involve forming the amide linkage and then establishing the amino functionality on the benzoyl moiety. A common and logical approach begins with a precursor containing a nitro group, which is later reduced to the desired amine.

The central reaction in the synthesis of any benzamide (B126) is the formation of the amide bond between a benzoic acid derivative and an amine. A prevalent method involves the activation of the carboxylic acid, often by converting it to a more reactive acyl chloride. For the synthesis of the target compound's precursor, 3-nitrobenzoic acid would be reacted with 4-phenoxyaniline (B93406).

The reaction sequence typically starts with the conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with 4-phenoxyaniline in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. researchgate.netontosight.ai This yields the intermediate, 3-Nitro-N-(4-phenoxyphenyl)benzamide.

Alternatively, direct coupling methods using peptide coupling reagents can be employed. Reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an activating agent such as N-hydroxybenzotriazole (HOBt) can facilitate the amide bond formation directly between 3-nitrobenzoic acid and 4-phenoxyaniline without the need to first form the acyl chloride. mdpi.com

Table 1: Common Reagents for Amidation Reactions

| Method | Activating/Coupling Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to room temperature |

| Carbodiimide | DIC/HOBt | Not always required | Dichloromethane (DCM) | Room temperature |

This table is interactive. You can sort and filter the data.

Once the 3-Nitro-N-(4-phenoxyphenyl)benzamide intermediate is synthesized and purified, the final step is the reduction of the nitro group to form the primary amine. This transformation is a critical step and can be achieved using various reducing agents. wikipedia.org

Catalytic hydrogenation is a widely used and clean method for this purpose. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net This reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure. researchgate.net

Another effective method for nitro group reduction is the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid. researchgate.net Other reagents like iron powder in acetic acid or sodium dithionite (B78146) can also be employed. wikipedia.org The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions. organic-chemistry.org

Table 2: Reagents for Nitro Group Reduction

| Reagent(s) | Catalyst/Medium | Solvent | Key Features |

|---|---|---|---|

| Hydrogen (H₂) | Palladium on carbon (Pd/C) | Ethanol, Methanol | Clean reaction, high yield. researchgate.net |

| Tin(II) chloride (SnCl₂·2H₂O) | Acidic (e.g., HCl) | Ethanol | Effective for aromatic nitro groups. researchgate.net |

| Sodium Borohydride (NaBH₄) | Transition Metal Complex (e.g., Ni(PPh₃)₄) | Ethanol | Milder than some metal hydrides. jsynthchem.com |

This table is interactive. You can sort and filter the data.

While the acyl chloride and nitro-reduction route is standard, other methodologies exist for constructing benzamide scaffolds. One such approach is the oxidative amidation of aldehydes and amines, although this is less common for this specific substitution pattern. researchgate.net Another strategy involves the use of hypervalent iodine reagents to mediate the synthesis of related phenoxybenzamide derivatives, showcasing advanced methods for forming the core structure. mdpi.com For specific applications, solid-phase synthesis techniques can be adapted to produce benzamide derivatives, which is particularly useful in combinatorial chemistry for creating libraries of related compounds. nih.gov

Derivatization and Functionalization Strategies of the Benzamide Backbone

To explore the chemical space around this compound, both the amino moiety and the phenoxyphenyl group can be systematically modified. Such derivatization is crucial for developing analogues and probing structure-activity relationships in medicinal chemistry.

The primary amino group at the 3-position of the benzoyl ring is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions to introduce new functional groups and build molecular complexity.

Acylation: The amino group can be acylated by reacting it with various acyl chlorides or anhydrides to form secondary amides. This is a straightforward way to introduce a variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamides.

Alkylation: The amine can be alkylated using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a more controlled method for mono-alkylation.

Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions yields imines (Schiff bases), which can be further reduced to secondary amines. nih.gov

Derivatization for Analysis: Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used to create fluorescent derivatives for analytical purposes. researchgate.net

Table 3: Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

This table is interactive. You can sort and filter the data.

The N-(4-phenoxyphenyl) portion of the molecule offers two aromatic rings that can be modified, typically through electrophilic aromatic substitution. The position of substitution will be directed by the existing ether and amide functionalities.

Alterations of the Benzamide Phenyl Ring

The properties of benzamide-based compounds can be finely tuned by introducing various substituents onto the benzamide phenyl ring. These modifications are typically achieved by starting with a correspondingly substituted benzoic acid or benzoyl chloride derivative, which is then coupled with the desired amine, in this case, 4-phenoxyaniline.

The foundational synthetic route often involves the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. unej.ac.id A common precursor strategy begins with a nitro-substituted benzoyl chloride, such as 3-nitrobenzoyl chloride. This intermediate can be reacted with an aniline, and the nitro group is subsequently reduced to an amine, yielding the final 3-amino-N-arylbenzamide structure. google.comresearchgate.net This nitro-to-amino conversion is a robust and widely used transformation in the synthesis of such analogues. researchgate.net

The introduction of other functional groups onto the benzamide phenyl ring allows for a thorough investigation of electronic and steric effects on the molecule's activity. For instance, halogens (e.g., chlorine, bromine), alkyl groups, or alkoxy groups can be incorporated. mdpi.comnih.gov Preliminary SAR studies on related N-substituted benzamide derivatives have shown that the presence and position of substituents on this ring can be critical to biological activity. For example, in some series, the addition of a chlorine atom or a nitro group has been found to decrease the desired activity, highlighting the importance of careful substituent selection. nih.gov

The synthesis of these altered analogues generally follows a convergent approach where the modified benzoic acid is first activated and then reacted with the amine. Activation can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com Alternatively, various coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine. mdpi.com

The table below summarizes various potential substitutions on the benzamide phenyl ring and the common starting materials used for synthesis.

| Substituent at C-3 | Substituent(s) at other positions | Starting Benzoyl Moiety | Synthetic Approach |

| NO₂ | H | 3-Nitrobenzoic acid | Amide coupling followed by reduction |

| NH₂ | 4-Methoxy | 3-Amino-4-methoxybenzoic acid | Direct amide coupling |

| OH | 4-Methoxy | 3-Hydroxy-4-methoxybenzoic acid | Direct amide coupling |

| Br | 4-Methoxy | 3-Bromo-4-methoxybenzoic acid | Amide coupling |

| Cl | H | 3-Chlorobenzoic acid | Amide coupling |

Advanced Synthetic Techniques and Scalability Considerations in Benzamide Synthesis

While traditional methods involving stoichiometric coupling reagents are effective at the lab scale, there is a growing need for more efficient, sustainable, and scalable methods for amide bond synthesis in industrial applications. acs.orgnumberanalytics.com Advanced synthetic techniques address these challenges by minimizing waste, reducing reaction times, and employing milder conditions. numberanalytics.com

Catalytic Amidation: Catalysis is at the forefront of modern amide synthesis. numberanalytics.com

Transition Metal Catalysis: Metals like palladium, copper, and nickel can catalyze the coupling of amines with carboxylic acid derivatives. These methods often operate under milder conditions than traditional approaches. numberanalytics.com

Organocatalysis: The use of small organic molecules as catalysts, such as derivatives of 4-dimethylaminopyridine (B28879) (DMAP), offers a metal-free alternative, which can be advantageous in pharmaceutical synthesis by reducing the risk of metal contamination. numberanalytics.com

Enzyme Catalysis: Biocatalysis using enzymes like lipases is an emerging green option, offering high selectivity under mild, aqueous conditions.

Direct Condensation & Green Chemistry Approaches: Direct condensation of carboxylic acids and amines is highly desirable as it generates water as the only byproduct, aligning with the principles of green chemistry. researchgate.net

Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate the direct condensation of benzoic acids and amines, leading to a rapid, mild, and efficient synthesis of benzamides. researchgate.net This method often employs a reusable catalyst, such as a Lewis acidic ionic liquid immobilized on a solid support like diatomite earth, further enhancing its environmental credentials. researchgate.net

Mechanochemical Synthesis: Solvent-free reaction conditions, such as those achieved through mechanochemistry (grinding reactants together), represent a significant step towards greener processes by eliminating solvent waste and potential hazards. numberanalytics.com

Scalability: For a synthetic method to be industrially viable, it must be scalable. Advanced techniques often offer advantages in this regard. Catalytic processes, by their nature, are more atom-economical and generate less waste than methods requiring stoichiometric activating agents, simplifying purification on a larger scale. numberanalytics.com For example, a thioacid–azide amidation strategy has been successfully applied to the gram-scale synthesis of aryl amides, demonstrating its practical utility. acs.org The development of robust, high-yielding reactions that proceed under mild conditions without the need for cryogenic temperatures or inert atmospheres is crucial for large-scale production. acs.orgresearchgate.net

The following table compares various advanced synthesis techniques for benzamide formation.

| Technique | Catalyst/Reagent Type | Key Advantages | Scalability Considerations |

| Transition Metal Catalysis | Palladium, Copper, Nickel | High efficiency, mild conditions | Potential for metal contamination, catalyst cost |

| Organocatalysis | DMAP derivatives, Boronic acids | Metal-free, lower toxicity | Catalyst loading and cost can be a factor |

| Ultrasonic-Assisted Synthesis | Immobilized Lewis acid | Rapid reaction times, high yields, green | Requires specialized equipment, energy input |

| Mechanochemistry | None (mechanical energy) | Solvent-free, reduced waste | Homogeneity of mixing, heat management |

Investigation of Biological Activities and Molecular Interaction Mechanisms

Enzyme Inhibition and Activation Studies

The modulatory effects of 3-Amino-N-(4-phenoxyphenyl)benzamide have been explored across several enzyme families. The following subsections detail its inhibitory and activatory profiles based on current research.

Carbonic Anhydrase (hCA I, hCA II) Isozyme Inhibition Profiles

Research into the effects of this compound on human carbonic anhydrase (hCA) isozymes I and II is an active area of investigation. While many benzamide (B126) and sulfonamide derivatives are recognized as potent inhibitors of these zinc-containing metalloenzymes, specific inhibitory constants (Kᵢ) for this compound against hCA I and hCA II have not been extensively reported in the public literature. Generally, the inhibitory mechanism for related sulfonamides involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. However, without specific studies on the 3-amino-benzamide structure, it is not confirmed whether it follows the same mechanism.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Mechanisms

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing neurodegenerative disorders. While various compounds are known to inhibit these enzymes, specific data detailing the inhibitory activity (IC₅₀ values) or the mechanism of action for this compound against either AChE or BChE are not available in the current body of scientific literature.

Acetyl-CoA Carboxylase (ACC) Inhibition and its Biological Impact

Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the regulation of fatty acid metabolism, making it a target for conditions like non-alcoholic steatohepatitis (NASH) and metabolic syndrome. Inhibition of ACC can reduce de novo lipogenesis and stimulate fatty acid oxidation. While compounds containing a phenoxyphenyl moiety have been investigated as ACC inhibitors, specific research detailing the inhibitory effects of this compound on ACC isoforms (ACC1 and ACC2) is not currently published. Therefore, its biological impact stemming from this specific interaction remains uncharacterized.

Histone Deacetylase (HDAC) Isoform-Selective Inhibition (e.g., Class II HDAC, HDAC6, HDAC8)

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their inhibition is a therapeutic strategy, particularly in oncology. Benzamides represent a significant class of HDAC inhibitors. However, published studies have not specifically evaluated this compound for its inhibitory activity against specific HDAC isoforms, such as those in Class II (HDAC6) or Class I (HDAC8). Consequently, its profile as an isoform-selective HDAC inhibitor is not established.

Glucokinase (GK) Activation Modalities

Glucokinase (GK) activators are a class of therapeutic agents being investigated for the treatment of type 2 diabetes, as they enhance glucose-stimulated insulin secretion. Benzamide derivatives have been a major focus in the development of allosteric GK activators. These molecules typically bind to an allosteric site on the enzyme, stabilizing the active conformation. Despite the general interest in this class of compounds, specific data on the GK activation profile, such as the concentration for 50% of maximal effect (EC₅₀) or the fold-activation for this compound, are not available in the reviewed literature.

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV) is an established therapeutic approach for type 2 diabetes, as it prolongs the action of incretin hormones like GLP-1. While a wide variety of chemical structures have been explored as DPP-IV inhibitors, there is currently no published research available that specifically investigates or quantifies the inhibitory activity of this compound against the DPP-IV enzyme.

Soluble Epoxide Hydrolase (sEH) Modulatory Effects

There is no specific information available in the scientific literature detailing the modulatory effects of this compound on soluble epoxide hydrolase (sEH). While some benzamide and urea-containing compounds are known to interact with sEH, no studies have been published that specifically investigate or quantify this interaction for this compound.

Aldose Reductase (ALR2) Inhibition Dynamics

No research data could be located that describes the inhibition dynamics of this compound on aldose reductase (ALR2). The existing body of research on ALR2 inhibitors focuses on other classes of compounds, and this specific molecule has not been identified as an inhibitor or studied for its effects on the enzyme. doi.orgnih.govnih.gov

Receptor and Ion Channel Modulation Analyses

Progesterone Receptor (PR) Antagonistic Activity and Specificity

Research into nonsteroidal progesterone receptor (PR) antagonists has identified the N-(4-phenoxyphenyl)benzenesulfonamide skeleton as a promising scaffold. While structurally related to this compound, these benzenesulfonamide derivatives function as PR antagonists by inhibiting the active folding of the receptor. Docking simulations suggest that these compounds act as antagonists by preventing the formation of the active conformation of the PR. The development of these related molecules highlights the potential for the broader N-(4-phenoxyphenyl) amide class to interact with nuclear receptors, although specific data on the PR antagonistic activity of this compound itself is not extensively detailed in the reviewed literature.

Androgen Receptor (AR) Binding Selectivity

In the context of developing progesterone receptor antagonists, selectivity over the androgen receptor (AR) is a critical parameter to avoid off-target hormonal effects. Studies on related N-(4-phenoxyphenyl)benzenesulfonamide derivatives demonstrated high selectivity for the progesterone receptor over the androgen receptor. This selectivity is a key feature, suggesting that the N-(4-phenoxyphenyl) moiety can be incorporated into scaffolds that differentiate between these structurally similar steroid hormone receptors. However, direct binding data for this compound with the androgen receptor is not specified in the available research. A distinct area of research focuses on targeting the Binding Function-3 (BF3) site of the AR to inhibit its transcriptional activity, a mechanism that involves blocking co-chaperone interactions and nuclear translocation.

Glycine Transporter Type 2 (GlyT-2) Inhibition and Associated Pathways

The N-(4-phenoxyphenyl)benzamide scaffold is a key component in the development of potent and selective inhibitors of the glycine transporter type 2 (GlyT-2). GlyT-2 is crucial for regulating glycine levels in the spinal cord and brain stem, making it a target for analgesics, particularly for neuropathic pain.

Researchers identified the 4-phenoxyphenylbenzamide moiety as a metabolically stable component when modifying earlier GlyT-2 inhibitors like ORG-25543, which suffered from poor oral bioavailability. By incorporating this moiety, new ethylenediamine class compounds were developed that demonstrated high GlyT-2 inhibitory activity and improved pharmacokinetic profiles. One such compound showed a potent IC50 value of 8 nM for GlyT-2 and good selectivity against GlyT-1 (IC50 = 14800 nM). This inhibition of GlyT-2 enhances glycinergic control in the spinal cord, which can diminish the transmission of pain-related signals. The associated pathway involves increasing the synaptic concentration of glycine, which then acts on postsynaptic glycine receptors (GlyRs), leading to an inhibitory effect on nociceptive signaling.

| Target | IC50 (nM) | Selectivity (fold vs GlyT-1) |

|---|---|---|

| GlyT-2 | 8 | 1850 |

| GlyT-1 | 14800 |

WNK Kinase Signaling and SPAK Inhibition Research

Derivatives of N-(4-phenoxyphenyl)benzamide have been investigated as novel inhibitors of STE20/SPS1-related proline/alanine-rich kinase (SPAK), which is a key component of the With-No-Lysine (WNK) kinase signaling cascade. This pathway plays a critical role in regulating ion transport and is implicated in salt-sensitive hypertension. Abnormal activation of the WNK-OSR1/SPAK-NCC (NaCl cotransporter) signal cascade is a known mechanism for this condition. Therefore, inhibitors of this pathway are considered potential antihypertensive drugs. Structural development based on the N-(4-phenoxyphenyl)benzamide scaffold has led to the identification of potent SPAK inhibitors, highlighting this chemical series as a promising new class of antihypertensive agents.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition in Disease Models

The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, VEGFR-2 is a major target for anti-cancer drug development. Numerous small molecule inhibitors and monoclonal antibodies have been developed to block the VEGFR-2 signaling pathway. While a wide variety of chemical scaffolds have been explored for VEGFR-2 inhibition, including quinoline and indole derivatives, specific research detailing the activity of this compound as a direct VEGFR-2 inhibitor in disease models is not prominently featured in the reviewed literature.

Sigma-1 Protein Ligand Interactions

The sigma-1 receptor is a unique ligand-operated molecular chaperone protein located at the endoplasmic reticulum, which has emerged as a promising drug target for various central nervous system (CNS) disorders. The receptor is known to bind promiscuously to a wide range of pharmacological agents. Benzamide derivatives have been successfully designed as sigma-1 receptor agonists. The minimal pharmacophore for sigma-1 receptor binding is often considered to be a phenylalkylamine structure, and an ionizable nitrogen is an important element for this interaction. While the benzamide class of compounds is relevant to sigma-1 receptor modulation, direct interaction data for this compound is not specifically available.

Antimicrobial, Antiparasitic, and Antiviral Research

Anti-tubercular Activity against Mycobacterium tuberculosis

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of content or data tables for these sections would be speculative and would not meet the required standards of scientific accuracy.

Antioxidant Activity and Free Radical Scavenging Mechanisms

No studies were found that specifically investigate the antioxidant or free radical scavenging properties of this compound. The general mechanisms of antioxidant action involve the donation of hydrogen atoms or electrons to neutralize free radicals. nih.govmdpi.commdpi.com However, the capacity of this specific compound to engage in such activities has not been experimentally determined or reported.

Structure Activity Relationship Sar Studies and Lead Compound Optimization

Systematic Exploration of Structural Modifications and Their Biological Responses

The core structure of 3-Amino-N-(4-phenoxyphenyl)benzamide offers multiple sites for chemical modification, each influencing the compound's biological activity. Researchers have systematically introduced a variety of substituents on both the benzamide (B126) and the phenoxyphenyl rings to probe the SAR and optimize for different biological targets, including antimycobacterial, antifungal, and antiplasmodial activities. researchgate.netresearchgate.net

Key modifications and their observed biological outcomes are summarized below:

Substitution on the Benzamide Ring:

Amino Group: The position and substitution of the amino group on the benzamide ring are critical. While the 3-amino configuration is a common starting point, modifications to this group or its position can significantly alter activity.

Chloro Substituents: The introduction of a chloro group, particularly at the 5-position of the benzamide ring, has been shown to enhance antimycobacterial activity against both Mycobacterium tuberculosis and atypical mycobacterial strains. researchgate.net For instance, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide was identified as a highly active derivative. researchgate.net

Other Substituents: The addition of various other groups, such as trifluoromethyl, has been explored to modulate physicochemical properties and biological activity. researchgate.net

Modifications of the Phenoxyphenyl Moiety:

Anilino Partial Structure: The substitution pattern on the anilino (aminophenyl) part of the phenoxyphenyl ring strongly influences antiplasmodial and cytotoxic activities. researchgate.net

Piperazine (B1678402) Introduction: Replacing or substituting the phenoxy group with a piperazine-containing moiety has led to compounds with high antiplasmodial activity and an excellent selectivity index. For example, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate demonstrated significantly improved antiplasmodial activity compared to the lead structure. researchgate.net

Amide Linker: While less frequently modified, the amide bond is a key structural feature. Ring closure of 2-amino-N-phenylbenzamides to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones generally leads to a decrease or complete loss of antimycobacterial and antifungal activity. researchgate.net

The following interactive table provides a summary of structural modifications and their reported biological responses.

| Scaffold | Modification | Position | Resulting Biological Activity | Reference |

| 2-Amino-N-phenylbenzamide | Chloro | 5-position of benzamide ring | Improved antimycobacterial activity | researchgate.net |

| 2-Amino-N-phenylbenzamide | sec-Butyl | 4-position of phenyl ring | Most active antimycobacterial derivative (when combined with 5-chloro) | researchgate.net |

| 2-Amino-N-phenylbenzamide | Ring closure to 3-phenyl-1,2,3-benzotriazin-4(3H)-one | N/A | Decrease or loss of antimycobacterial and antifungal activity | researchgate.net |

| 2-Phenoxybenzamide (B1622244) | Piperazine carboxylate | Anilino partial structure | High antiplasmodial activity and excellent selectivity index | researchgate.net |

Identification of Key Pharmacophoric Features for Target Interaction

Through extensive SAR studies, key pharmacophoric features of this compound derivatives have been elucidated. These features are essential for molecular recognition and interaction with biological targets.

Hydrogen Bond Donors and Acceptors: The amino group on the benzamide ring and the amide linker itself serve as crucial hydrogen bond donors and acceptors. These interactions are often vital for anchoring the ligand within the binding site of a target protein.

Substituent Effects: The electronic nature and size of substituents on both aromatic rings are critical. For instance, electron-donating groups on the 7-(2-pyridylmethylamine) moiety of related pyrazolopyrimidin-7-amines were found to be favorable for activity. mdpi.com The substitution pattern on the anilino part of 2-phenoxybenzamides, as well as the size of these substituents, has a strong impact on antiplasmodial activity and cytotoxicity. researchgate.net

Rational Design and Development of Lead Compounds and Analogues for Enhanced Potency and Selectivity

The insights gained from SAR studies have enabled the rational design of novel analogues with improved potency and selectivity. This process often involves a structure-based design approach, where knowledge of the target's binding site informs the design of new compounds.

One notable example is the lead optimization of a 4-aminopyridine (B3432731) benzamide scaffold to identify potent and selective TYK2 inhibitors. Starting with a lead molecule, structure-based design was employed to introduce modifications that improved TYK2 potency and selectivity over other Janus kinases (JAKs). nih.gov The introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide modifications each led to enhanced potency and selectivity. nih.gov Further optimization resulted in a compound with good enzyme and cell potency, as well as excellent oral exposure in mice. nih.gov

Similarly, in the development of antiplasmodial agents, the rational modification of a 2-phenoxybenzamide lead structure led to derivatives with improved antiplasmodial activity and better physicochemical and pharmacokinetic parameters. researchgate.net

The following table illustrates the rational design and resulting enhancement in potency for selected analogues.

| Lead Compound/Scaffold | Rational Modification | Target | Improvement in Potency/Selectivity | Reference |

| 4-Aminopyridine benzamide | Introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide | TYK2 Kinase | Improved TYK2 potency and selectivity against JAK1 and JAK2 | nih.gov |

| 2-Phenoxybenzamide | Introduction of a piperazine carboxylate on the anilino ring | P. falciparum | High antiplasmodial activity (PfNF54 IC50 = 0.2690 µM) and excellent selectivity index (460) | researchgate.net |

Structure-Metabolism Relationships (SMR) in Drug Discovery

The relationship between a compound's structure and its metabolic fate is a critical aspect of drug discovery. While detailed SMR studies for this compound itself are not extensively reported in the provided context, related research on similar scaffolds highlights the importance of this consideration. For instance, the alkylation of the amine group on the benzene (B151609) ring of N-phenylbenzamide derivatives was found to result in metabolically stable compounds. nih.gov The development of new lead compounds often includes an assessment of their metabolic stability in vitro to ensure they have desirable pharmacokinetic properties for further development. nih.gov The presence of both hydrophilic and lipophilic regions within a molecule can contribute to a better absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For benzamide (B126) derivatives, DFT calculations, often employing methods like B3LYP with a 6-311++G** basis set, are utilized to analyze molecular structure and vibrational frequencies. ias.ac.in

Theoretical studies on related compounds, such as 3-amino-4-methoxy benzamide, have used DFT to explore possibilities like intramolecular hydrogen bonding. ias.ac.in Such bonding can be identified through analysis of structural parameters and confirmed with Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and natural charge analyses. ias.ac.in For instance, the localization of a negative region over the carbonyl oxygen atom and a positive region on the amide group's hydrogen atoms in the MEP diagram indicates a likely site for nucleophilic attack. ias.ac.in

The reactivity and stability of molecules can be further evaluated using calculated quantum chemical descriptors. researchgate.net These computational analyses help in understanding how structural modifications can influence the electronic properties and, consequently, the biological activity of the compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. In the context of drug discovery, MD simulations are invaluable for understanding the dynamic interactions between a ligand, such as a 3-Amino-N-(4-phenoxyphenyl)benzamide derivative, and its biological target, typically a protein.

For example, MD simulations have been performed on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives complexed with acetylcholinesterase. nih.gov These simulations help to assess the stability of the ligand-protein complex over time. Parameters like the root mean square deviation (RMSD) and root mean square fluctuations (RMSF) are calculated to monitor the stability of the complex, with stable RMSD values indicating a stable binding of the ligand. nih.gov Such simulations can reveal conserved hydrophobic interactions and other key binding features that are crucial for the ligand's inhibitory activity. nih.gov The Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for MD simulations of novel compounds like 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide. uq.edu.au

Molecular Docking Analyses for Binding Site Prediction and Ligand-Protein Affinity

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

For various benzamide derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and understanding binding mechanisms. For instance, docking studies of novel 4-(arylaminomethyl)benzamide derivatives have been conducted against a panel of protein kinases to evaluate their potential as tyrosine kinase inhibitors. nih.gov These studies can reveal favorable geometries that allow the molecule to bind effectively to the active site of a target protein, such as the T315I-mutant Abl kinase. nih.gov

Similarly, docking simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with acetylcholinesterase have helped to establish a correlation between their in silico docking scores and their experimentally observed biological activity. nih.gov These analyses typically show that potent ligands form stable interactions with key residues in both the catalytic and peripheral anionic sites of the enzyme. nih.gov

| Derivative Class | Target Protein | Key Findings from Docking |

| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., T315I-mutant Abl) | Flexible linker allows for favorable geometry and binding to the active center. nih.gov |

| N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamides | Acetylcholinesterase | Strong interactions with catalytic and peripheral anionic site residues correlate with inhibitory activity. nih.gov |

| Benzamide-type derivatives | Cereblon (CRBN) | Conformationally locked derivatives replicate interactions of the natural degron, showing enhanced binding affinity. nih.govnih.gov |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. researchgate.net

For benzamide and its derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. researchgate.netnih.gov The analysis of these orbitals provides insights into the charge transfer that can occur within the molecule. nih.gov For instance, in a study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule, which is a key aspect of its electronic properties. nih.gov The HOMO-LUMO energy gap can also be related to the electronic absorption spectra of the molecule. researchgate.net

| Parameter | Significance | Typical Findings for Benzamide Derivatives |

| HOMO Energy | Represents the ability to donate an electron. | Localized on specific regions of the molecule, indicating sites prone to electrophilic attack. |

| LUMO Energy | Represents the ability to accept an electron. | Localized on other regions, indicating sites prone to nucleophilic attack. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A smaller gap correlates with higher reactivity. researchgate.net |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry can also provide valuable insights into the mechanisms and pathways of chemical reactions. For the synthesis of benzamide derivatives, theoretical studies can help to elucidate the reaction steps and predict the feasibility of different synthetic routes.

For instance, the synthesis of N-(3-Amino-4-methylphenyl)benzamide has been modeled using computational fluid dynamics to simulate its continuous flow synthesis in a microreactor. researchgate.net While this focuses on the process, the underlying principles can be informed by quantum chemical calculations of the reaction intermediates and transition states. The synthesis of various benzamide derivatives often involves the reaction of a substituted benzoyl chloride with an appropriate amine. nih.govresearchgate.net Theoretical calculations can model these reactions to understand the electronic effects of different substituents on the reaction rate and yield.

Computational Prediction and Elucidation of Electrochemical Oxidation Mechanisms in Biological Contexts

The electrochemical oxidation of amino-substituted benzamides is relevant to their potential antioxidant activity. researchgate.net Computational methods can be used to predict and elucidate the mechanisms of these oxidation processes. The primary amino group in many amino-substituted benzamides is often the main electroactive center, undergoing a pH-dependent oxidation process that involves the transfer of electrons and protons. researchgate.net

The initial electrochemical oxidation of these compounds can lead to the formation of quinonediimine derivatives, which may then undergo further chemical transformations. researchgate.net By calculating the oxidation potentials, it is possible to predict the antioxidant activity of different derivatives; a lower or less positive potential generally implies better radical scavenging activity. researchgate.net For related compounds like amino-substituted triphenylamine (B166846) derivatives, electrochemical studies show that peripheral amino substituents strongly influence the electronic structure and oxidation potentials. ntu.edu.twresearchgate.net

X-ray Crystallography and Conformational Analysis of Derivatives

X-ray crystallography is an experimental technique used to determine the atomic and molecular structure of a crystal. The resulting three-dimensional structure provides detailed information about bond lengths, bond angles, and conformations of the molecule in the solid state.

For several N-phenylbenzamide derivatives with anticonvulsant activity, X-ray diffraction has been used to determine their molecular structures. nih.gov These studies have revealed that the most active compounds adopt a similar, consistent conformation. nih.gov This consistent conformation facilitates the formation of intermolecular hydrogen bonds, particularly to the carbonyl oxygen atom of the central amide group, which appears to be a crucial interaction for their biological activity. nih.gov In contrast, inactive compounds often adopt conformations that obstruct this interaction. nih.gov The crystal structure of derivatives like 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate also reveals details about the dihedral angles between the aromatic rings and the conformation of substituent chains. nih.gov

Future Research Directions and Translational Perspectives for 3 Amino N 4 Phenoxyphenyl Benzamide Research

Exploration of Novel Biological Targets and Pathways for Therapeutic Applications

While the direct biological targets of 3-Amino-N-(4-phenoxyphenyl)benzamide are not yet fully elucidated, the broader class of N-phenylbenzamide and related benzamide (B126) derivatives has demonstrated activity against a diverse range of biological targets. This provides a fertile ground for future investigation.

Key Areas for Exploration:

Neurodegenerative Diseases: Benzamide derivatives have shown potential as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1). pharmaceuticsconference.commdpi.comnih.govnih.gov Some N-benzyl benzamides are potent and selective BChE inhibitors, suggesting a therapeutic strategy for advanced Alzheimer's. nih.govacs.org Additionally, other derivatives are being explored as inhibitors of Leucine-rich repeat kinase 2 (LRRK2) for Parkinson's and Alzheimer's disease. csic.es Future studies should screen this compound and its analogues against these and other neurological targets.

Cancer Therapy: The N-phenylbenzamide motif is a key feature in several clinically used kinase inhibitors. nih.gov Derivatives have been investigated as inhibitors of Abelson (ABL) tyrosine kinase for chronic myeloid leukemia and as disruptors of the androgen receptor (AR)–coactivator interaction in prostate cancer. nih.govnih.govelsevierpure.com The potential of this compound as an anticancer agent warrants thorough investigation against various cancer-related kinases and signaling pathways. Recently, benzamide derivatives have also been designed as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway. nih.gov

Infectious Diseases: N-phenylbenzamide derivatives have been identified as curative agents in mouse models of African trypanosomiasis, acting by disrupting the parasite's kinetoplast DNA (kDNA). acs.org This suggests a potential avenue for developing novel anti-parasitic drugs based on the this compound scaffold.

Metabolic and Inflammatory Disorders: Research has pointed to benzamide derivatives as potential glucokinase activators for diabetes treatment and as urease inhibitors. acs.orgnih.gov Their role in modulating other metabolic and inflammatory pathways remains a rich area for discovery.

Development of Advanced and Sustainable Synthetic Methodologies for Complex Benzamide Derivatives

The translation of promising compounds from the laboratory to clinical use depends on efficient, scalable, and environmentally responsible synthetic methods. While traditional methods for amide bond formation often involve harsh reagents and generate significant waste, modern chemistry offers greener alternatives. sciepub.comwalisongo.ac.id

Future synthetic research for this compound derivatives should focus on:

Catalytic Approaches: Utilizing catalysts like boric acid can facilitate the direct condensation of carboxylic acids and amines, with water as the only byproduct, significantly improving the atom economy. sciepub.comwalisongo.ac.id

Green Solvents and Conditions: Methodologies employing deep eutectic solvents (DES) or solvent-free conditions can drastically reduce the environmental impact of synthesis. figshare.comyoutube.comnih.gov Microwave-assisted synthesis in ionic liquids has also emerged as a sustainable and efficient strategy. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and mild route to amide bond formation, avoiding the need for harsh activating agents and simplifying purification processes.

Flow Chemistry: Continuous flow manufacturing can enhance safety, consistency, and scalability, making the production of complex benzamide derivatives more viable for industrial application.

Adopting these sustainable practices will be crucial for the cost-effective and environmentally friendly production of next-generation therapeutics based on this scaffold. semanticscholar.orgnih.gov

Integration of High-Throughput Screening and Computational Approaches for De Novo Drug Discovery

Modern drug discovery heavily relies on the synergy between high-throughput screening (HTS) and computational chemistry to accelerate the identification of lead compounds. hilarispublisher.com

HTS Campaigns: HTS allows for the rapid testing of large and diverse chemical libraries against specific biological targets. nih.gov A library of novel derivatives based on the this compound core could be screened against a wide panel of enzymes, receptors, and cell lines to uncover new biological activities. hilarispublisher.comnih.gov Integrating HTS with advanced detection methods, such as mass spectrometry, enables label-free assays that can reduce costs and improve the physiological relevance of the screening data.

Computational and In Silico Methods: Computer-aided drug design (CADD) is an indispensable tool for modern drug discovery. nih.gov

Virtual Screening: Large databases of compounds can be computationally screened against the three-dimensional structure of a target protein to identify potential binders.

De Novo Design: Algorithms can design novel molecules from scratch that are optimized to fit a target's binding site.

QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore models can be developed from a set of known active benzamide derivatives. nih.govnih.govmdpi.comtandfonline.com These models help identify the key structural features required for biological activity and can predict the potency of newly designed compounds, guiding synthetic efforts toward more promising candidates. nih.govmdpi.commdpi.com

Design and Synthesis of Multi-Targeted Benzamide Compounds for Complex Disease States

Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. The traditional "one-drug, one-target" approach has shown limited efficacy against such diseases. An emerging paradigm is the development of multi-target-directed ligands (MTDLs) that can modulate several key targets simultaneously. pharmaceuticsconference.commdpi.com

The benzamide scaffold is an ideal starting point for designing MTDLs due to its synthetic tractability and proven activity against diverse targets. mdpi.com For instance, research has successfully produced benzamide derivatives that act as dual inhibitors of AChE and BACE1 for Alzheimer's disease. pharmaceuticsconference.commdpi.com Another innovative approach created hybrids of benzamide and hydroxypyridinone that combine monoamine oxidase B (MAO-B) inhibition with iron chelation, addressing multiple facets of Alzheimer's pathology. nih.gov

Future research should focus on designing derivatives of this compound that incorporate pharmacophores for multiple, rationally selected targets. For example, a single molecule could be engineered to inhibit both a protein kinase and a component of the inflammatory pathway, offering a synergistic therapeutic effect for certain cancers. The benzimidazole-Schiff base hybrid scaffold is another promising avenue for developing multi-target drugs for complex conditions like Alzheimer's. mdpi.com

Development of Structure-Guided Design Principles from Mechanistic Insights

A deep understanding of how a compound binds to its target and exerts its biological effect is crucial for rational drug design. Structure-guided design utilizes high-resolution structural information, typically from X-ray crystallography or NMR spectroscopy, to design more potent and selective inhibitors.

Key Approaches:

Molecular Docking and Dynamics: In silico docking studies can predict the binding pose of a ligand within a protein's active site. acs.org These predictions, combined with molecular dynamics (MD) simulations, provide insights into the stability of the ligand-protein complex and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. nih.govtandfonline.com This information is invaluable for designing modifications to the lead compound to enhance these interactions.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a systematic series of analogues of this compound allows for the elucidation of SAR. nih.govnih.govelsevierpure.comacs.org By correlating changes in chemical structure with changes in biological activity, researchers can build a comprehensive understanding of which parts of the molecule are essential for its function. For example, SAR studies on benzamide derivatives have revealed that the position of certain substituents can significantly influence inhibitory activity and target selectivity. nih.govacs.org

Mechanism of Action Studies: Investigating the biochemical and cellular effects of active compounds can reveal their precise mechanism of action. For example, studies on substituted benzamides have shown they can have differential effects on dopamine receptor subtypes, which correlates with their behavioral outcomes. nih.gov Understanding these mechanisms allows for the design of next-generation compounds with improved efficacy and reduced off-target effects.

By integrating these mechanistic insights, a set of design principles can be established to guide the optimization of this compound from a preliminary hit into a highly potent and selective clinical candidate.

Q & A

Q. What are the standard synthetic routes for 3-Amino-N-(4-phenoxyphenyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 4-phenoxyaniline with 3-aminobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) in a solvent like dichloromethane or toluene . Key optimization parameters include:

- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.

- Stoichiometry : A 1:1.2 molar ratio of aniline to benzoyl chloride ensures complete conversion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity.

Hazard analysis for reagents (e.g., acyl chlorides) and mutagenicity screening (Ames testing) should precede synthesis .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm substitution patterns and amide bond formation (e.g., aromatic protons at δ 7.2–7.8 ppm, amide N–H at δ 9.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z 333.14).

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect byproducts .

Q. How is the compound’s solubility and stability evaluated for in vitro assays?

- Solubility screening : Test in DMSO (stock solutions), PBS, and cell culture media at 1–10 mM. Precipitation thresholds are monitored via dynamic light scattering .

- Stability studies : Incubate at 37°C in PBS (pH 7.4) and liver microsomes; quantify degradation via LC-MS over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

- Substituent variation : Replace the 4-phenoxy group with electron-withdrawing (e.g., –CF) or donating (–OCH) groups to modulate logP and target affinity .

- Bioisosteric replacement : Substitute the benzamide core with thiazole or pyridine rings to enhance metabolic stability .

- In silico docking : Use AutoDock Vina to predict binding poses with kinases or GPCRs; validate with SPR (surface plasmon resonance) binding assays .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-response reevaluation : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Cell line validation : Compare activity in multiple models (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding interactions .

Q. How can reaction intermediates be stabilized during multi-step synthesis?

- Low-temperature quenching : Add ice-cold water after each step to halt reactive intermediates (e.g., acyl chlorides) .

- Protecting groups : Temporarily protect the 3-amino group with Boc (tert-butoxycarbonyl) to prevent oxidation during coupling .

- Continuous flow reactors : Improve yield (≥85%) and reduce decomposition by minimizing intermediate exposure to ambient conditions .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : SwissADME estimates bioavailability (%F = 65–70), BBB permeability (CNS = −2.1), and CYP450 inhibition .

- MD simulations : GROMACS models liver microsome stability, identifying metabolic hotspots (e.g., amide bond hydrolysis) .

Methodological Considerations

Q. How are toxicity risks assessed prior to in vivo studies?

- Ames II assay : Test mutagenicity in Salmonella strains TA98 and TA100 (≥5 mg/plate; S9 metabolic activation) .

- hERG inhibition : Patch-clamp electrophysiology evaluates cardiac toxicity risks (IC > 10 µM required) .

Q. Which statistical approaches validate reproducibility in dose-response experiments?

- Three-parameter logistic regression : Fit sigmoidal curves (GraphPad Prism) to calculate EC and Hill coefficients .

- Power analysis : Ensure n ≥ 3 replicates for 80% power to detect ±20% effect sizes (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.